6,7-dimethyl-1H-indole-2,3-dione
Overview
Description
Mechanism of Action
Target of Action
6,7-Dimethyl-1H-indole-2,3-dione, like many indole derivatives, is believed to interact with multiple receptors . The indole nucleus is a common feature in many synthetic drug molecules and has been found to bind with high affinity to these targets . .
Mode of Action
Indole derivatives are known to exhibit a range of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that indole derivatives may interact with their targets in a variety of ways, leading to different biological outcomes.
Biochemical Pathways
Indole derivatives are known to be involved in a wide range of biological processes . For example, indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . This suggests that indole derivatives may interact with and influence various biochemical pathways.
Result of Action
Given the broad range of biological activities exhibited by indole derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
6,7-Dimethyl-1H-indole-2,3-dione plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives, including this compound, have been shown to inhibit monoamine oxidase (MAO) enzymes, which are involved in the breakdown of neurotransmitters . This interaction can lead to increased levels of neurotransmitters, thereby influencing mood and behavior. Additionally, this compound may interact with proteins involved in cell signaling pathways, further affecting cellular functions .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to induce cell cycle arrest and apoptosis in cancer cells . This suggests that this compound may have potential anticancer properties by affecting key cellular processes such as cell proliferation and survival.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It can bind to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, the inhibition of MAO enzymes by this compound can result in altered neurotransmitter levels . Additionally, this compound may influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the expression of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The stability and degradation of this compound can impact its long-term effects on cellular function. Studies have shown that indole derivatives can undergo metabolic degradation, leading to the formation of various metabolites . These metabolites may have different biological activities, which can influence the overall effects of this compound over time.
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as neuroprotection or anticancer activity . At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity . Therefore, it is essential to determine the optimal dosage range to maximize the therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in various metabolic pathways. It can be metabolized by enzymes such as cytochrome P450, leading to the formation of different metabolites . These metabolites may further interact with other enzymes or cofactors, affecting metabolic flux and metabolite levels. Understanding the metabolic pathways of this compound is crucial for elucidating its overall biological effects.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are essential for its biological activity. This compound may interact with specific transporters or binding proteins, influencing its localization and accumulation . For example, indole derivatives have been shown to cross the blood-brain barrier, suggesting that this compound may have central nervous system effects .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, indole derivatives have been reported to localize in the mitochondria, where they can influence mitochondrial function and energy metabolism .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-dimethyl-1H-indole-2,3-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 6,7-dimethylindole with an oxidizing agent to form the desired dione structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
6,7-Dimethyl-1H-indole-2,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the dione to corresponding alcohols or other reduced forms.
Substitution: Electrophilic substitution reactions are common due to the aromatic nature of the indole ring
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions typically involve controlled temperatures and solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher-order ketones, while reduction can produce alcohols .
Scientific Research Applications
6,7-Dimethyl-1H-indole-2,3-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Comparison with Similar Compounds
Similar Compounds
5,7-Dimethyl-1H-indole-2,3-dione: Another indole derivative with similar structural features.
6,7-Dimethylisatin: Often used interchangeably with 6,7-dimethyl-1H-indole-2,3-dione due to its identical structure
Uniqueness
This compound is unique due to its specific substitution pattern on the indole ring, which imparts distinct chemical and biological properties. Its ability to inhibit multiple molecular targets makes it a valuable compound for research and potential therapeutic applications .
Biological Activity
6,7-Dimethyl-1H-indole-2,3-dione, also known as 6,7-dimethylisatin, is an indole derivative that has garnered attention for its diverse biological activities. This compound exhibits a range of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties. Its mechanism of action involves interaction with various molecular targets, making it a subject of interest in medicinal chemistry and pharmacology.
Anticancer Activity
Research indicates that this compound possesses significant anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines. For instance, the compound has been shown to inhibit cell proliferation and induce cell cycle arrest in several human cancer cell lines.
A study reported that various derivatives of indole compounds, including this compound, exhibited promising cytotoxic effects against cancer cells with varying degrees of potency (mean GI50 values ranging from 1.15 μM to 3.09 μM) .
Antimicrobial Activity
The compound also displays antimicrobial properties. It has been reported to inhibit the growth of several bacterial strains and fungi. For example, it has shown effectiveness against Staphylococcus aureus and Escherichia coli, indicating its potential as an antimicrobial agent .
Neuroprotective Effects
In neuropharmacological studies, this compound has been identified as a monoamine oxidase (MAO) inhibitor. This inhibition is significant because MAO is involved in the degradation of neurotransmitters such as serotonin and dopamine. By inhibiting MAO activity, this compound may enhance neurotransmitter levels and provide neuroprotective effects .
Moreover, its ability to antagonize excitatory amino acids suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Antioxidant Activity
The antioxidant properties of this compound have also been documented. It can scavenge free radicals and reduce oxidative stress in cellular systems. This activity contributes to its protective effects against various diseases linked to oxidative damage .
Molecular Interactions
The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors:
- Inhibition of MAO : The compound binds to MAO enzymes, leading to increased levels of neurotransmitters.
- Cell Cycle Modulation : It influences signaling pathways that regulate the cell cycle and apoptosis in cancer cells.
- Receptor Binding : The compound interacts with various receptors involved in neurotransmission and inflammation .
Biochemical Pathways
This compound is involved in several metabolic pathways:
- Cytochrome P450 Metabolism : The compound undergoes biotransformation via cytochrome P450 enzymes.
- Formation of Metabolites : Its metabolic products may possess distinct biological activities that contribute to its overall therapeutic potential .
Case Study: Anticancer Efficacy
In a study evaluating the anticancer efficacy of various indole derivatives, this compound was tested against a panel of human cancer cell lines. The results indicated that this compound exhibited potent cytotoxicity with an average GI50 value lower than many standard chemotherapeutic agents .
Case Study: Neuroprotective Properties
Another study focused on the neuroprotective effects of 6,7-dimethylisatin in models of oxidative stress-induced neuronal damage. The findings suggested that treatment with this compound significantly reduced neuronal death and improved functional outcomes in animal models .
Comparative Analysis with Similar Compounds
Compound Name | Biological Activity | IC50/Mean GI50 |
---|---|---|
6,7-Dimethylisatin | Inhibits hGAT3 | IC50 = 108 μM |
5,7-Dimethylisatin | Anticancer properties | Mean GI50 = 2.88 μM |
DMXAA (Vadimezan) | Vascular disrupting agent | Not specified |
This table highlights the comparative biological activities and potency of related compounds within the indole family.
Properties
IUPAC Name |
6,7-dimethyl-1H-indole-2,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-5-3-4-7-8(6(5)2)11-10(13)9(7)12/h3-4H,1-2H3,(H,11,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVRLEGBOODEAOX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C(=O)N2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80365245 | |
Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
20205-43-0 | |
Record name | 6,7-dimethyl-1H-indole-2,3-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80365245 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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